

# Indocyanine Green (ICG) Protein Binding Characteristics: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Indocyanine Green

Cat. No.: B1671883

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Indocyanine green** (ICG) is a near-infrared (NIR) fluorescent dye extensively utilized in medical diagnostics, including ophthalmic angiography, cardiac output determination, and fluorescence-guided surgery. Its in vivo behavior, pharmacokinetics, and imaging properties are critically influenced by its interactions with plasma proteins. This technical guide provides a comprehensive overview of the protein binding characteristics of ICG, focusing on its interactions with major plasma proteins, the quantitative parameters governing these interactions, and the experimental methodologies used for their characterization.

## ICG Binding to Plasma Proteins

Upon intravenous administration, ICG rapidly binds to various plasma proteins. This binding is primarily non-covalent and significantly impacts ICG's spectral properties, circulation half-life, and biodistribution. The primary plasma proteins that interact with ICG are Human Serum Albumin (HSA), lipoproteins (High-Density Lipoprotein - HDL and Low-Density Lipoprotein - LDL), and to some extent, globulins.<sup>[1][2]</sup>

## Human Serum Albumin (HSA)

HSA is the most abundant protein in human plasma and is a major carrier for ICG.<sup>[3]</sup> The binding of ICG to HSA enhances its fluorescence quantum yield and shifts its absorption

maximum from approximately 780 nm to 805 nm in blood.[4][5] This interaction is predominantly hydrophobic, with ICG molecules occupying specific binding sites within the protein structure.

## Lipoproteins (HDL and LDL)

Electrophoretic studies have demonstrated that ICG also binds to lipoproteins. Specifically, ICG exhibits intense binding to High-Density Lipoprotein (HDL) and moderate binding to Low-Density Lipoprotein (LDL). The lipid components of these lipoproteins, particularly phospholipids, are thought to be the primary binding sites for the lipophilic ICG molecule. Furthermore, studies have indicated that ICG has a high affinity for Apolipoprotein B (Apo-B), a primary protein component of LDL.

## Other Proteins

ICG has also been shown to bind to other proteins, such as Secreted Protein Acidic and Rich in Cysteine (SPARC), an extracellular matrix glycoprotein that is often overexpressed in tumor tissues. This interaction has significant implications for tumor imaging and targeted drug delivery.

## Quantitative Binding Data

The affinity of ICG for various proteins has been quantified using techniques such as Surface Plasmon Resonance (SPR). The key parameters include the association rate constant ( $K_a$ ), the dissociation rate constant ( $K_d$ ), and the equilibrium dissociation constant ( $K_D$ ), where  $K_D = k_d/k_a$ . A lower  $K_D$  value indicates a higher binding affinity.

Ligand	Analyte	Association Rate ( $k_a$ ) ( $M^{-1}s^{-1}$ )	Dissociation Rate ( $k_d$ ) ( $s^{-1}$ )	Dissociation Constant ( $K_D$ ) ( $\mu M$ )	Reference
Human Serum Albumin (HSA)	ICG	193	0.00792	41.1	
SPARC	ICG	126	0.00471	37.3	

Note: Quantitative binding data for ICG with HDL and LDL is not extensively available in the reviewed literature, which primarily describes the interaction qualitatively as "intense" and "moderate," respectively.

## Experimental Protocols

Several experimental techniques are employed to characterize the protein binding of ICG. Below are detailed methodologies for some of the key experiments.

### Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.

**Objective:** To determine the association and dissociation rate constants and the equilibrium dissociation constant of ICG binding to a protein.

**Methodology:**

- Immobilization of the Ligand:
  - The protein of interest (e.g., HSA or SPARC) is immobilized on a sensor chip surface (e.g., a carboxymethylated dextran surface).
  - The surface is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
  - The protein solution is injected over the activated surface, leading to the formation of covalent amide bonds between the protein's amine groups and the activated surface.
  - Any remaining active sites on the surface are deactivated using an injection of ethanolamine.
- Binding Analysis:
  - A solution containing the analyte (ICG) at various concentrations is flowed over the sensor surface at a constant flow rate.

- The binding of ICG to the immobilized protein is monitored in real-time by detecting changes in the refractive index at the sensor surface, which is proportional to the mass of bound analyte. This is recorded as a sensorgram (response units vs. time).
- The association phase is monitored during the injection of the ICG solution.
- The dissociation phase is monitored when the ICG solution is replaced by a continuous flow of buffer.
- Data Analysis:
  - The association ( $k_a$ ) and dissociation ( $k_d$ ) rate constants are determined by fitting the sensorgram data to a suitable kinetic model (e.g., a 1:1 Langmuir binding model).
  - The equilibrium dissociation constant ( $K_D$ ) is calculated as the ratio of  $k_d$  to  $k_a$ .

## Equilibrium Dialysis

Equilibrium dialysis is a classic technique for measuring the binding of a small molecule (ligand) to a macromolecule (protein).

Objective: To determine the fraction of ICG bound to plasma proteins.

Methodology:

- Apparatus Setup:
  - A dialysis chamber is divided into two compartments by a semi-permeable membrane with a molecular weight cutoff that allows the passage of free ICG but retains the larger protein molecules and ICG-protein complexes.
  - A multi-well plate format (e.g., 96-well) with individual dialysis cells is commonly used for higher throughput.
- Sample Preparation and Incubation:
  - One compartment (the plasma chamber) is filled with plasma or a solution of the purified protein of interest, to which a known concentration of ICG is added.

- The other compartment (the buffer chamber) is filled with a protein-free buffer (e.g., phosphate-buffered saline, PBS).
- The system is incubated with gentle agitation at a controlled temperature (e.g., 37°C) for a sufficient period to allow equilibrium to be reached (typically several hours).
- Quantification:
  - After equilibrium is established, the concentration of ICG in both the plasma and buffer chambers is measured. The concentration in the buffer chamber represents the free (unbound) ICG concentration.
  - Analytical techniques such as high-performance liquid chromatography (HPLC) with fluorescence detection or mass spectrometry (LC-MS) are used for accurate quantification.
- Calculation of Percent Binding:
  - The percentage of ICG bound to protein (% Bound) is calculated using the following formula:  $\% \text{ Bound} = [ (\text{Total ICG concentration} - \text{Free ICG concentration}) / \text{Total ICG concentration} ] * 100$

## Agarose Gel Electrophoresis

This technique can be used to qualitatively assess the binding of ICG to different plasma proteins.

Objective: To identify which plasma protein fractions ICG binds to.

Methodology:

- Sample Preparation:
  - Plasma samples containing ICG (either from in vitro mixing or from in vivo administration) are prepared.
- Electrophoresis:

- The plasma samples are loaded onto an agarose gel.
- Electrophoresis is performed to separate the plasma proteins based on their charge and size.
- Detection:
  - The gel can be stained with a protein stain (e.g., Coomassie Brilliant Blue) to visualize all protein bands.
  - The location of ICG is detected by its intrinsic near-infrared fluorescence using an appropriate imaging system.
  - By comparing the fluorescent bands with the protein-stained bands or by using immunoelectrophoresis with specific antibodies against different proteins (e.g., anti-Apo-A for HDL, anti-Apo-B for LDL), the protein(s) to which ICG is bound can be identified.

## Analytical Ultracentrifugation

Analytical ultracentrifugation can be used to study the size and shape of ICG-protein complexes.

Objective: To determine the stoichiometry and binding affinity of ICG-protein interactions.

Methodology:

- Sample Preparation:
  - Solutions containing ICG and the protein of interest at various molar ratios are prepared.
- Sedimentation Velocity or Sedimentation Equilibrium:
  - In a sedimentation velocity experiment, the sample is subjected to a high centrifugal force, and the rate at which the molecules sediment is monitored over time. The formation of a larger ICG-protein complex will result in a faster sedimentation rate compared to the individual components.

- In a sedimentation equilibrium experiment, a lower centrifugal force is applied until the sedimentation and diffusion forces reach equilibrium. The resulting concentration gradient is used to determine the molar mass of the species in solution.
- Data Analysis:
  - The sedimentation data is analyzed using specialized software to determine the sedimentation coefficient, molar mass, and stoichiometry of the ICG-protein complex. This information can then be used to calculate the binding affinity.

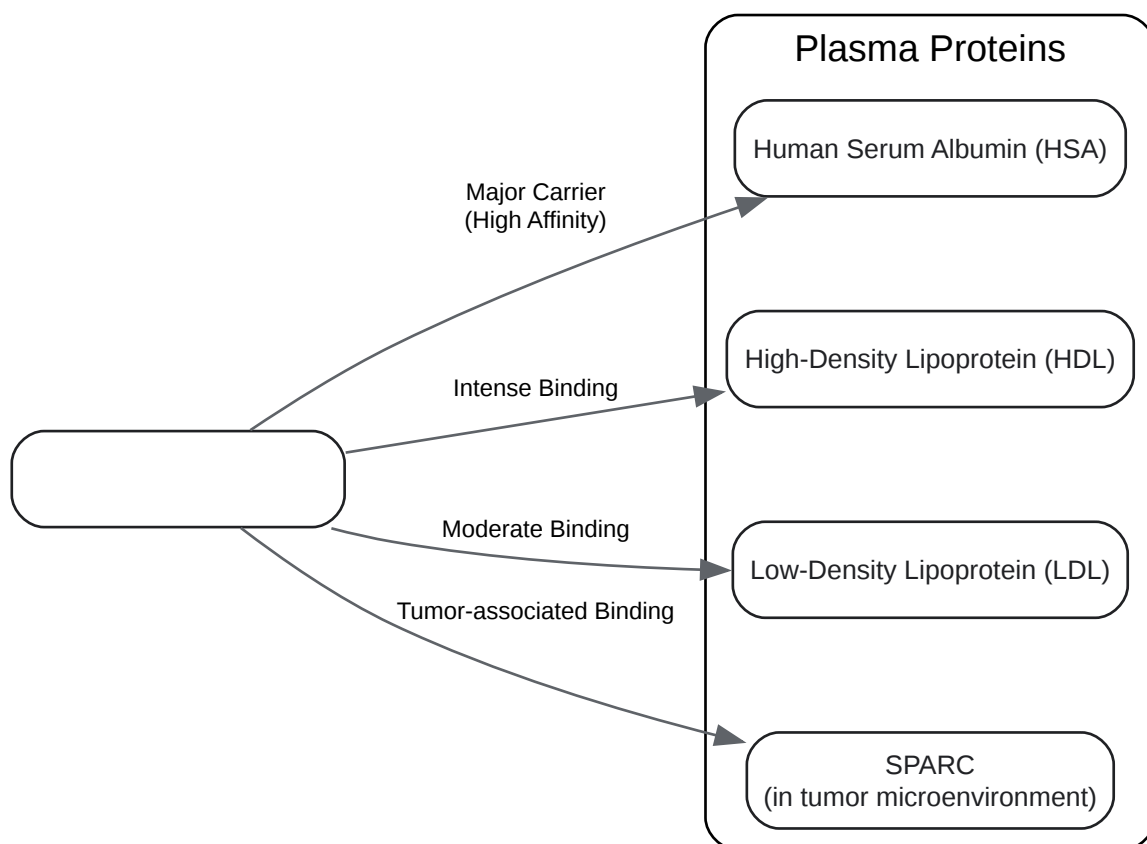
## Influence of Environmental Factors

The binding of ICG to proteins can be influenced by environmental factors such as pH and temperature.

- pH: Changes in pH can alter the ionization state of both the ICG molecule and the amino acid residues of the protein, which can affect the electrostatic and hydrophobic interactions involved in binding. While specific quantitative data on the effect of pH on ICG-protein binding constants is limited, it is known that the fluorescence of protein-dye complexes can be pH-dependent. For instance, conformational changes in proteins at different pH values can expose or conceal binding sites.
- Temperature: Temperature can influence the kinetics and thermodynamics of protein-ligand interactions. Generally, an increase in temperature leads to an increase in both the association and dissociation rates. The overall effect on the binding affinity ( $K_D$ ) depends on the relative changes in these rates. Thermodynamic parameters such as enthalpy ( $\Delta H$ ) and entropy ( $\Delta S$ ) of binding can be determined by measuring the binding affinity at different temperatures.

## Visualizations

### ICG Protein Binding in Bloodstream

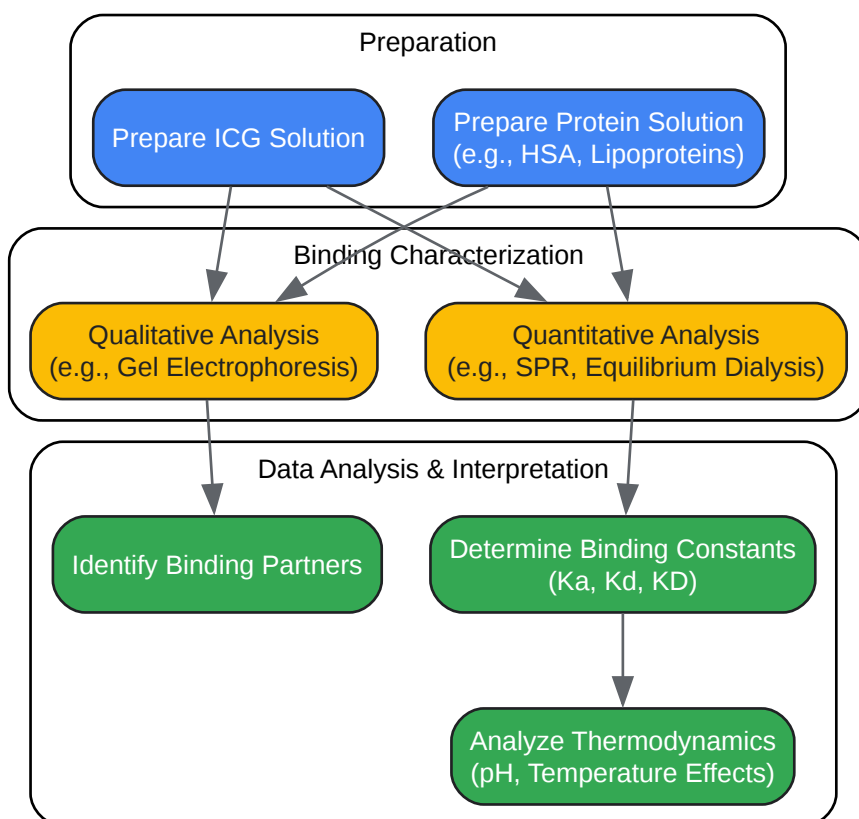


[Click to download full resolution via product page](#)

Caption: Major binding partners of **Indocyanine green (ICG)** in the bloodstream and tumor microenvironment.

## Experimental Workflow for Characterizing ICG-Protein Binding

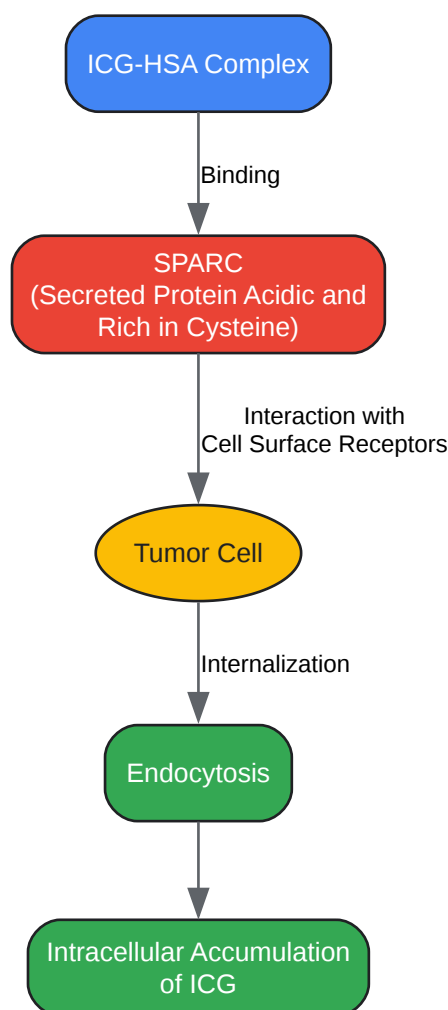




[Click to download full resolution via product page](#)

Caption: A generalized workflow for the experimental characterization of ICG-protein binding.

## SPARC-Mediated Cellular Uptake of ICG-HSA Complex



[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of SPARC-mediated uptake of the ICG-HSA complex by tumor cells.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Indocyanine green - Wikipedia [en.wikipedia.org]

- 2. Spontaneous Transfer of Indocyanine Green (ICG) From Liposomes To Albumin Is Inhibited By The Antioxidant  $\alpha$ -Tocopherol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Indocyanine Green Enables Near-Infrared Fluorescence Imaging of Lipid-Rich, Inflamed Atherosclerotic Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Indocyanine Green (ICG) Protein Binding Characteristics: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671883#indocyanine-green-protein-binding-characteristics]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)